molecular formula C10H9ClN2OS B14408259 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one CAS No. 87427-84-7

5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

Katalognummer: B14408259
CAS-Nummer: 87427-84-7
Molekulargewicht: 240.71 g/mol
InChI-Schlüssel: PCDPXZZVKZBZEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that contains a thiadiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of thiadiazine exhibit significant biological activity, making them candidates for the development of new pharmaceuticals .

Medicine

In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazole
  • 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazine
  • 5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazepine

Uniqueness

5-(3-Chlorophenyl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

87427-84-7

Molekularformel

C10H9ClN2OS

Molekulargewicht

240.71 g/mol

IUPAC-Name

5-(3-chlorophenyl)-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C10H9ClN2OS/c1-6-9(12-13-10(14)15-6)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

PCDPXZZVKZBZEG-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=NNC(=O)S1)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.